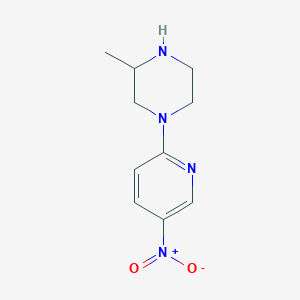

3-Methyl-1-(5-nitropyridin-2-yl)piperazine

Vue d'ensemble

Description

3-Methyl-1-(5-nitropyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ .

Mode of Action

It’s likely that it interacts with its targets, possibly kinases, leading to changes in their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine . .

Activité Biologique

3-Methyl-1-(5-nitropyridin-2-yl)piperazine is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 5-nitropyridin-2-yl group and a methyl group at the first position. Its molecular formula is CHNO, with a molecular weight of approximately 208.22 g/mol .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as potential pharmacological agents. Notably, these compounds have been evaluated for their binding affinity to serotonin receptors, suggesting applications in treating psychiatric disorders such as depression and anxiety .

Table 1: Biological Activities of this compound Derivatives

| Activity | Description | IC Values |

|---|---|---|

| Serotonin Receptor Binding | Potential inhibitors for serotonin receptors, influencing mood and cognitive functions. | Varies by derivative |

| Urease Inhibition | Effective against urease, crucial for treating Helicobacter pylori infections. | 2.0 ± 0.73 µM (best) |

| Hemolysis Potential | Evaluated for biocompatibility in human blood cells. | Low hemolysis percentage |

Case Studies

- Serotonin Receptor Interaction : A study highlighted the interaction of this compound derivatives with serotonin receptors, demonstrating their potential as antidepressants through various receptor mechanisms . The compound's ability to act as a partial agonist at specific serotonin receptor subtypes enhances its therapeutic profile.

- Urease Inhibition : In vitro studies showed that derivatives of this compound could inhibit urease activity, which is essential for the survival of Helicobacter pylori in acidic environments. Compounds such as 5b and 7e demonstrated significant inhibitory effects with IC values lower than standard thiourea .

The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : Modulates neurotransmission related to mood regulation.

- Urease Enzymes : Inhibits urease activity, impacting bacterial survival in gastric conditions.

Applications De Recherche Scientifique

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the survival of certain pathogens like Helicobacter pylori. Inhibition of urease is a promising strategy for treating infections caused by these bacteria.

- Mechanism of Action : The nitro group at the 5-position on the pyridine ring enhances the electrophilic properties of the compound, allowing it to effectively bind to the urease enzyme. This binding interferes with its catalytic function, thereby reducing ammonia production and mitigating the pathogenic effects associated with elevated urea levels.

Research Findings

Recent studies have demonstrated that derivatives of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine exhibit potent urease inhibitory activity. For instance:

- IC50 Values : Compounds derived from this structure have shown IC50 values significantly lower than standard urease inhibitors like thiourea. For example, some derivatives exhibited IC50 values as low as 2.0 µM, indicating strong inhibitory potential against urease .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where piperazine reacts with 2-chloro-5-nitropyridine under reflux conditions. The general reaction scheme can be summarized as follows:

-

Starting Materials :

- Piperazine

- 2-Chloro-5-nitropyridine

-

Reaction Conditions :

- Solvent: Acetonitrile

- Temperature: Reflux for several hours

- Yield : The reaction typically yields the desired piperazine derivative in moderate to high yields (around 65% in some cases) .

Case Studies and Experimental Data

Several studies have documented the efficacy of this compound and its derivatives:

| Compound | IC50 (µM) | Biological Activity | Reference |

|---|---|---|---|

| This compound | 2.0 ± 0.73 | Urease Inhibition | |

| Derivative A | 7.66 ± 0.37 | Urease Inhibition | |

| Derivative B | 23.2 ± 11.0 | Standard (Thiourea) |

These findings suggest that compounds based on this structure can serve as effective urease inhibitors, with potential applications in treating infections linked to Helicobacter pylori.

Propriétés

IUPAC Name |

3-methyl-1-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPRRMVLJQEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657392 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773879-30-4 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.